![molecular formula C6H11N2O6P B043826 D-erythro-Imidazoleglycerol Phosphate Monohydrate CAS No. 210241-69-3](/img/structure/B43826.png)
D-erythro-Imidazoleglycerol Phosphate Monohydrate
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Overview
Description
Synthesis Analysis
D-EIGP can be synthesized from D-ribose 5-phosphate and formamidine . The synthesis pathway involves the condensation of imidazole and glyceraldehyde-3-phosphate followed by phosphorylation and dehydration .
Molecular Structure Analysis
The D-EIGP molecule contains a total of 26 bonds. There are 15 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 imine (aliphatic), 4 hydroxyl groups, 2 secondary alcohols, and 1 phosphate .
Chemical Reactions Analysis
The enzyme imidazoleglycerol-phosphate dehydratase (EC 4.2.1.19) catalyzes the chemical reaction involving D-EIGP . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Physical And Chemical Properties Analysis
D-EIGP is a white solid . It has a molecular weight of 256.15 . Its solubility is in water .
Scientific Research Applications
Structural Resemblance to Phospholipids
D-erythro-Imidazoleglycerol Phosphate Monohydrate is a naturally derived compound that bears a structural resemblance to phospholipids such as lysophosphatidylcholine (LPC) and sphingomyelin (SM). It may have the ability to interact with cell membranes and various intracellular components .
Enzyme Research
This compound has been used in the study of enzymes, particularly in the investigation of the catalytic sites of Imidazoleglycerol Phosphate Dehydratase-Histidinol Phosphate Phosphatase, a bifunctional enzyme from Salmonella typhimurium .
Phosphorus Management in Agricultural Systems
Research on phytases, enzymes that hydrolyze phytates (myo-inositol phosphates), underscores the importance of enzyme action in phosphorus management within agricultural systems. Phytates, which can structurally relate to compounds like D-erythro-Imidazoleglycerol Phosphate Monohydrate, play a significant role in storing phosphorus in plants.
Metabolic Pathways and Biomarker Potential
Mechanism of Action
Target of Action
D-erythro-Imidazoleglycerol Phosphate Monohydrate is a specialized biochemical compound that primarily targets enzymes involved in the biosynthesis of histidine . The compound’s unique molecular structure, which includes an imidazole ring, a glycerol backbone, and a phosphate group, allows it to interact with these enzymes .
Mode of Action
The compound acts as a substrate for these enzymes, participating in the catalytic reactions they facilitate
Biochemical Pathways
D-erythro-Imidazoleglycerol Phosphate Monohydrate plays a crucial role in the histidine biosynthesis pathway . It can be synthesized from D-ribose 5-phosphate and formamidine . The compound’s involvement in this pathway affects the production of histidine, an essential amino acid.
Result of Action
The action of D-erythro-Imidazoleglycerol Phosphate Monohydrate in the histidine biosynthesis pathway contributes to the production of histidine . As an essential amino acid, histidine plays a vital role in protein synthesis and other biological functions. Therefore, the compound’s action has significant molecular and cellular effects.
properties
IUPAC Name |
[2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3-6,9-10H,2H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVIZMCKQNFBMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC1C(C(COP(=O)(O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399950 |
Source
|
Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-erythro-Imidazoleglycerol Phosphate Monohydrate | |
CAS RN |
210241-69-3 |
Source
|
Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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